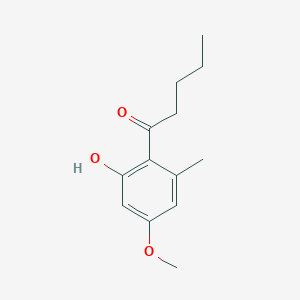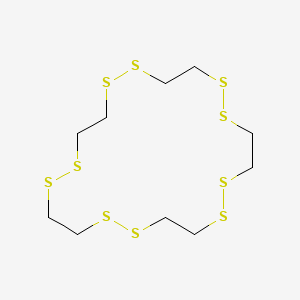
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane is a sulfur-containing macrocyclic compound Macrocyclic compounds are known for their large ring structures, which often impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane typically involves the formation of the macrocyclic ring through a series of cyclization reactions. Common synthetic routes may include:
Thiol-ene Reactions: Utilizing thiol and alkene precursors under UV light or radical initiators to form the sulfur-containing ring.
Cyclization of Dithiols: Using dithiols and appropriate linking agents to form the macrocyclic structure.
Industrial Production Methods
Industrial production of such macrocyclic compounds may involve:
Batch Processes: Conducting the synthesis in a controlled batch reactor to ensure high purity and yield.
Continuous Flow Processes: Utilizing continuous flow reactors for large-scale production, which can offer advantages in terms of efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfur atoms can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Halogenated derivatives, functionalized macrocycles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry, catalysis, and as a building block for more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include:
Coordination with Metal Ions: Forming stable complexes with metal ions, which can be used in catalysis and material science.
Redox Reactions: Participating in redox reactions due to the presence of multiple sulfur atoms, which can undergo oxidation and reduction.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane (Crown Ether): Known for its ability to complex with metal ions.
1,2,5,6,9,10-Hexathiacyclododecane: A smaller sulfur-containing macrocycle with similar reactivity.
Propiedades
Número CAS |
183900-33-6 |
|---|---|
Fórmula molecular |
C10H20S10 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
1,2,5,6,9,10,13,14,17,18-decathiacycloicosane |
InChI |
InChI=1S/C10H20S10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11-1/h1-10H2 |
Clave InChI |
OENBGZKTHVSLBN-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCCSSCCSSCCSSCCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


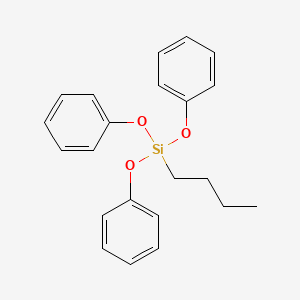
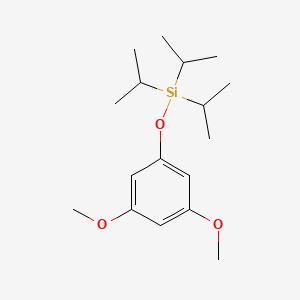
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
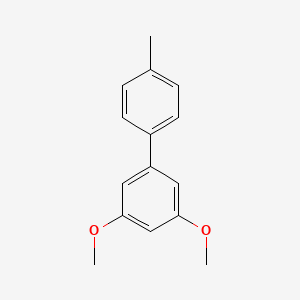

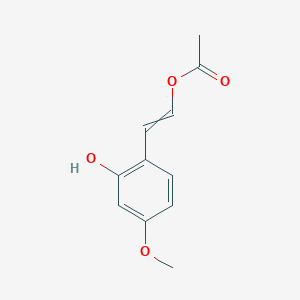

![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
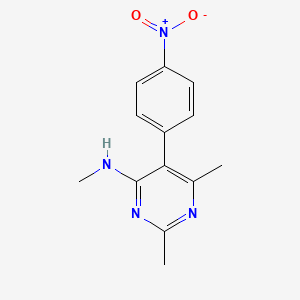
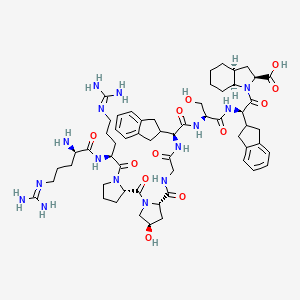
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

